![molecular formula C16H16N2O5 B14789889 Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate
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Overview
Description
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is an organic compound with the molecular formula C16H16N2O5. It is known for its complex structure, which includes a methoxy group, a pyrimidinyl group, and an acrylate ester. This compound is often used as an intermediate in the synthesis of various β-methoxyacrylate analogs with antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of 6-methoxypyrimidin-4-ol with 3-methoxy-2-(2-bromophenyl)acrylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted pyrimidinyl derivatives from nucleophilic substitution.
Scientific Research Applications
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of β-methoxyacrylate analogs with antifungal properties.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive molecules.
Medicine: Explored for its antifungal activity and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The compound is believed to inhibit fungal growth by interfering with the synthesis of essential cellular components. The methoxyacrylate moiety plays a crucial role in binding to the active site of fungal enzymes, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another β-methoxyacrylate analog with potent antifungal activity.
Pyraclostrobin: A strobilurin fungicide with a similar mode of action.
Trifloxystrobin: Known for its broad-spectrum antifungal properties.
Uniqueness
(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its specific structural features, such as the methoxypyrimidinyl group, which enhances its binding affinity and selectivity towards fungal targets. This makes it a valuable compound in the development of new antifungal agents .
Biological Activity
Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate, also known as (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C16H16N2O5, with a molecular weight of approximately 316.31 g/mol. Its structure includes a methoxy group, a pyrimidine ring, and an acrylate moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16N2O5 |
Molecular Weight | 316.31 g/mol |
CAS Number | 475479-10-8 |
IUPAC Name | methyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, related compounds have demonstrated the ability to inhibit colon cancer cell growth by inducing apoptotic mechanisms. In vitro studies have shown that treatment with similar acrylate compounds leads to increased expression of cleaved caspase-3 and caspase-8, which are critical markers of apoptosis .
The mechanism by which these compounds exert their effects involves interaction with specific cellular pathways. Notably, studies have shown that these compounds can bind to IkappaB kinase β (IKKβ), leading to altered expression levels of death receptors (DR5 and DR6). This interaction enhances TRAIL-induced apoptosis in cancer cells, showcasing the potential for these compounds in cancer therapeutics .
Case Studies
- Colon Cancer Study : A study evaluated the effects of an acrylate derivative on colon cancer cells. The compound was found to induce apoptosis in a dose-dependent manner and significantly suppressed tumor growth in xenograft models at doses ranging from 2.5 to 5 mg/kg .
- Mechanistic Insights : Another study highlighted the role of IKKβ in mediating the anticancer effects of related compounds. The downregulation of PCNA and p-IKKβ alongside increased levels of active caspase-3 was noted, indicating effective tumor suppression mechanisms .
Properties
IUPAC Name |
methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIPIWGXDROTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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